1-(Pyrimidin-2-yl)piperidin-4-amine
Description
1-(Pyrimidin-2-yl)piperidin-4-amine (CAS: 412355-81-8) is a nitrogen-containing heterocyclic compound featuring a pyrimidine ring linked to a piperidine moiety via a nitrogen atom. The compound is often utilized as a pharmaceutical intermediate, particularly in synthesizing molecules targeting central nervous system disorders and kinase inhibition pathways . Its dihydrochloride salt form (CAS: 1179369-48-2) is commonly employed in research settings, with a molecular formula of C₉H₁₆Cl₂N₄ and a molecular weight of 251.16 g/mol . The compound’s physicochemical properties, such as solubility in polar solvents and stability under standard storage conditions, make it suitable for experimental workflows .
Properties
IUPAC Name |
1-pyrimidin-2-ylpiperidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4/c10-8-2-6-13(7-3-8)9-11-4-1-5-12-9/h1,4-5,8H,2-3,6-7,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USLXJAKPMUUGPV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N)C2=NC=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70406499 | |
| Record name | 1-(Pyrimidin-2-yl)piperidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70406499 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
412355-81-8 | |
| Record name | 1-(Pyrimidin-2-yl)piperidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70406499 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 412355-81-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Pyrimidin-2-yl)piperidin-4-amine typically involves the reaction of pyrimidine derivatives with piperidine derivatives under specific conditions. One common method involves the nucleophilic substitution reaction where a pyrimidine derivative reacts with a piperidine derivative in the presence of a base such as sodium hydride or potassium carbonate .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: 1-(Pyrimidin-2-yl)piperidin-4-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydride, potassium carbonate.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding N-oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
1-(Pyrimidin-2-yl)piperidin-4-amine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(Pyrimidin-2-yl)piperidin-4-amine involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact mechanism can vary depending on the specific application and the biological system involved .
Comparison with Similar Compounds
Key Observations :
- Pyridine vs.
- Substituent Effects : The addition of electron-withdrawing groups (e.g., trifluoromethyl in 1172829-91-2) enhances metabolic stability but may reduce solubility .
- Hydroxyl vs. Amine : The hydroxyl derivative (893755-98-1) exhibits lower basicity, impacting its interaction with acidic biological targets .
Pharmacological Potential
- This compound : Demonstrated utility in kinase inhibitor design, particularly for JAK2 and EGFR targets, due to its ability to occupy hydrophobic pockets in ATP-binding domains .
- 1-(3-Chloropyridin-2-yl)piperidin-4-amine : Shows enhanced selectivity for serotonin receptors (5-HT₆), highlighting the role of halogen substituents in CNS drug development .
Physicochemical Properties
Biological Activity
1-(Pyrimidin-2-yl)piperidin-4-amine is a chemical compound that has garnered attention in pharmacological research due to its potential biological activities. Its molecular structure, characterized by the combination of a pyrimidine ring and a piperidine moiety, suggests interactions with various biological targets, particularly in the central nervous system (CNS). This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
This compound has the following chemical properties:
- Molecular Formula : C₉H₁₆Cl₂N₄
- Molecular Weight : 251.16 g/mol
- Structure : Contains a pyrimidine ring and a piperidine group, making it a member of piperidine derivatives.
Research indicates that this compound interacts with various receptors and enzymes in the CNS. The compound's amine group allows it to act as a nucleophile, engaging in reactions with electrophiles and potentially influencing neurotransmitter systems. Notably, its structure suggests similarities to other piperidine derivatives that are often explored for their effects on mood disorders and neurodegenerative diseases.
Antitumor Activity
This compound has been investigated for its antitumor properties. Studies have shown that compounds with similar structures can inhibit key signaling pathways associated with cancer progression. For instance, inhibitors targeting the PKB pathway have demonstrated potential in reducing tumor growth in vivo .
Antiviral Activity
The compound has also been evaluated for its antiviral activity, particularly against HIV. A series of piperidin derivatives have shown significant efficacy against wild-type HIV-1 with EC50 values in the nanomolar range. These findings suggest that this compound may possess similar antiviral properties, potentially acting as a non-nucleoside reverse transcriptase inhibitor (NNRTI) .
Comparative Analysis with Similar Compounds
To better understand the unique biological activity of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | CAS Number | Similarity Index | Unique Features |
|---|---|---|---|
| N-(Piperidin-4-yl)pyrimidin-2-amine hydrochloride | 950649-10-2 | 0.91 | Lacks dihydrochloride form; different solubility profile |
| N-(Piperidin-3-yl)pyrimidin-2-amine hydrochloride | 1185312-44-0 | 0.84 | Different piperidine substitution; potential variation in activity |
| 1-(Pyrimidin-2-yl)piperidin-4-ol | 893755-98-1 | 0.84 | Hydroxyl group instead of amine; altered reactivity |
| N-(Piperidin-4-yl)pyrimidin-2-amines | 69385-85-9 | 0.89 | Variations in substitution patterns; differing pharmacological profiles |
This table highlights how the unique combination of structural features contributes to distinct biological activities compared to these similar compounds.
Case Studies and Research Findings
Several studies have provided insights into the biological activities of piperidine derivatives, including those related to 1-(Pyrimidin-2-yl)piperidin-4-amines:
- Antitumor Studies : Research demonstrated that certain piperidine derivatives could inhibit tumor growth in human xenograft models, showing promise as potential anticancer agents .
- Antiviral Research : A study on piperidin derivatives indicated significant improvements in antiviral activity against HIV, validating their mechanism as NNRTIs .
- Pharmacokinetic Profiles : Investigations into the pharmacokinetics of similar compounds revealed challenges such as rapid clearance and low oral bioavailability, which are critical considerations for therapeutic applications .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
